molecular formula C21H29N5O2 B2955343 1-(4-Methoxyphenethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea CAS No. 1797592-54-1

1-(4-Methoxyphenethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2955343
CAS RN: 1797592-54-1
M. Wt: 383.496
InChI Key: XSJHZHMDOFRUIY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, also known as MP-10, is a novel compound that has gained significant attention in the field of scientific research. MP-10 has been shown to have potential applications in various areas of research, including neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Cyclic Dipeptidyl Ureas : A study detailed the synthesis of cyclic dipeptidyl ureas, showcasing methodologies that could be relevant for the synthesis or modification of compounds like "1-(4-Methoxyphenethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea." The research highlights the use of Ugi reactions and subsequent transformations to create complex urea derivatives with potential biological activities (Sañudo et al., 2006).

Pharmacological Applications

  • Acetylcholinesterase Inhibitors : Flexible ureas, including those with structural elements similar to the compound , have been investigated for their antiacetylcholinesterase activity. This research could point towards potential applications in treating diseases such as Alzheimer's (Vidaluc et al., 1995).

Materials Science and Engineering

  • Synthesis of Urapidil Using β-Cyclodextrin : Although not directly related, the synthesis of Urapidil involves complex organic transformations that might provide insights into the chemical manipulation or synthesis of similar compounds for material science applications (Li et al., 2012).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-16-3-8-20(25-24-16)26-13-10-18(11-14-26)15-23-21(27)22-12-9-17-4-6-19(28-2)7-5-17/h3-8,18H,9-15H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJHZHMDOFRUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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